molecular formula C21H27NO5S B12204801 2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

Cat. No.: B12204801
M. Wt: 405.5 g/mol
InChI Key: VSNKNGUZJKEGIF-UHFFFAOYSA-N
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Description

2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butoxy group, a tert-butyl group, and a benzenesulfonamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide intermediate: This step involves the reaction of 2-butoxy-5-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Coupling with benzoic acid derivative: The benzenesulfonamide intermediate is then coupled with a benzoic acid derivative under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butoxy and tert-butyl groups may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butoxybenzenesulfonamido)benzoic acid
  • 2-(5-tert-Butylbenzenesulfonamido)benzoic acid
  • 2-(2-Butoxy-5-methylbenzenesulfonamido)benzoic acid

Uniqueness

2-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is unique due to the presence of both butoxy and tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the benzenesulfonamido moiety provides distinct properties that may not be observed in similar compounds.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(2-butoxy-5-tert-butylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H27NO5S/c1-5-6-13-27-18-12-11-15(21(2,3)4)14-19(18)28(25,26)22-17-10-8-7-9-16(17)20(23)24/h7-12,14,22H,5-6,13H2,1-4H3,(H,23,24)

InChI Key

VSNKNGUZJKEGIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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